
Unveiling the Solid-State Architecture of 1,2-
Dichlorobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1,2-Dichlorobenzene

Cat. No.: B045396 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the crystal structure of 1,2-
dichlorobenzene, a compound of interest in various chemical and pharmaceutical

applications. Understanding its solid-state properties is crucial for controlling crystallization

processes, predicting physicochemical characteristics, and informing rational drug design. This

document summarizes the key crystallographic data, details the experimental protocols for its

determination, and visualizes the underlying experimental workflow.

Core Crystallographic Data
The crystal structure of 1,2-dichlorobenzene has been determined by single-crystal X-ray

diffraction. The analysis reveals a monoclinic crystal system. A summary of the key

crystallographic parameters is presented in the table below, based on the work of Boese et al.

(2001).
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Parameter Value

Chemical Formula C₆H₄Cl₂

Formula Weight 147.00

Crystal System Monoclinic

Space Group P2₁/n

Temperature (K) 153(2)

a (Å) 5.993(1)

b (Å) 5.513(1)

c (Å) 10.669(2)

α (°) 90

β (°) 96.69(3)

γ (°) 90

Volume (Å³) 349.9(1)

Z 2

Calculated Density (g/cm³) 1.394

Absorption Coefficient (mm⁻¹) 0.897

Reflections Collected 1234

Independent Reflections 617

R-factor (%) 4.58

Experimental Protocol: In Situ Crystallization and X-
ray Diffraction
The determination of the crystal structure of 1,2-dichlorobenzene, a low-melting solid,

required a specialized experimental approach known as in situ crystallization coupled with X-
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ray diffraction. This method allows for the growth of a single crystal directly on the

diffractometer at low temperatures.

1. Sample Preparation and Mounting: A pure sample of 1,2-dichlorobenzene was introduced

into a thin-walled glass capillary. The capillary was then mounted on the goniometer head of

the X-ray diffractometer.

2. In Situ Crystallization: The sample was cooled to its freezing point using a controlled nitrogen

gas stream. A single crystal was grown from the melt by carefully controlling the temperature

gradient. This process, often referred to as zone melting, involves melting a small portion of the

solidified sample and then slowly moving the molten zone along the capillary, allowing a single

crystal to form in its wake.

3. Data Collection: Once a suitable single crystal was obtained, it was cooled to a stable low

temperature (153 K) to minimize thermal vibrations of the atoms. X-ray diffraction data were

collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation)

and a detector. The crystal was rotated through a series of angles, and the diffraction pattern,

consisting of a set of reflections, was recorded.

4. Structure Solution and Refinement: The collected diffraction data were processed to

determine the unit cell dimensions and space group. The crystal structure was solved using

direct methods and subsequently refined using full-matrix least-squares on F². This refinement

process optimizes the atomic coordinates and thermal parameters to achieve the best possible

fit between the observed and calculated diffraction intensities.

Visualizing the Experimental Workflow
The following diagram illustrates the key stages of the experimental workflow for the crystal

structure analysis of 1,2-dichlorobenzene.
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Caption: Experimental workflow for the crystal structure determination of 1,2-dichlorobenzene.
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Intermolecular Interactions and Crystal Packing
The arrangement of 1,2-dichlorobenzene molecules in the crystal lattice is primarily governed

by weak intermolecular interactions. The dominant forces are van der Waals interactions,

including halogen-halogen (Cl···Cl) and halogen-hydrogen (Cl···H) contacts. These interactions

dictate the packing efficiency and ultimately influence the macroscopic properties of the

crystalline material.

The logical relationship between the molecular structure and the resulting crystal packing can

be visualized as follows:
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Caption: Relationship between molecular structure, intermolecular forces, and crystal

properties.
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This technical guide provides a foundational understanding of the crystal structure of 1,2-
dichlorobenzene. This information is essential for scientists and researchers working with this

compound, enabling better control over its solid-state behavior and facilitating its application in

various fields, including drug development.

To cite this document: BenchChem. [Unveiling the Solid-State Architecture of 1,2-
Dichlorobenzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b045396#crystal-structure-analysis-of-1-2-
dichlorobenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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